Silane, trimethyl(3-phenyl-1-propynyl)-
Description
Historical Development of Alkynylsilanes in Synthetic Chemistry
The journey of alkynylsilanes, or silylacetylenes, from laboratory curiosities to essential synthetic intermediates has been a long and progressive one. Early methodologies for their synthesis often relied on traditional organometallic reagents such as organolithium and organomagnesium compounds. nih.gov A significant breakthrough in their application was the recognition of the trimethylsilyl (B98337) group as an effective protecting group for terminal alkynes. This allowed for selective reactions at other sites of a molecule without affecting the alkyne functionality.
Over the past few decades, the synthesis of alkynylsilanes has advanced significantly with the development of more sophisticated methods, including advanced cross-coupling reactions that utilize hydro- and carbosilanes. nih.gov These modern techniques have not only expanded the accessibility of a wide range of alkynylsilanes but have also opened up new avenues for their application in complex molecule synthesis.
Strategic Importance of Phenyl-Substituted Alkynylsilanes as Synthetic Intermediates
The presence of a phenyl group in alkynylsilanes, as seen in trimethyl(3-phenyl-1-propynyl)silane, imparts specific reactivity and utility. Phenyl-substituted alkynylsilanes are crucial intermediates in a variety of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex aromatic and conjugated systems found in pharmaceuticals, natural products, and advanced materials.
The silicon moiety in these compounds plays a multifaceted role. It can act as a temporary protecting group that can be easily removed under mild conditions to reveal the terminal alkyne. Furthermore, the silyl (B83357) group can influence the regioselectivity of reactions at the triple bond and can be transformed into other functional groups, adding to the synthetic versatility of these intermediates.
The strategic importance of phenyl-substituted alkynylsilanes is evident in their use in the synthesis of biaryls, styrene (B11656) derivatives, and other functionalized aromatic compounds. Their ability to participate in efficient and selective coupling reactions has made them valuable assets in the synthetic chemist's toolbox.
Overview of Current Research Trajectories for Trimethyl(3-phenyl-1-propynyl)silane
While the broader class of alkynylsilanes is well-established, research continues to uncover new applications for specific derivatives like trimethyl(3-phenyl-1-propynyl)silane. Current investigations are focused on expanding its utility in novel synthetic methodologies.
One promising area of research is its application in cycloaddition reactions for the synthesis of complex heterocyclic frameworks. The unique electronic and steric properties of the trimethylsilyl and phenyl groups can be exploited to control the stereochemistry and regioselectivity of these transformations, leading to the efficient construction of molecules with potential biological activity.
Furthermore, there is ongoing interest in the development of new catalytic systems that can activate the C-Si bond of trimethyl(3-phenyl-1-propynyl)silane in novel ways. This could lead to new types of cross-coupling reactions and other transformations that are not possible with traditional methods. The exploration of its reactivity with various electrophiles under nucleophilic catalysis also presents a frontier for new discoveries in organosilane chemistry.
While specific, detailed research findings on the applications of trimethyl(3-phenyl-1-propynyl)silane remain somewhat specialized, the foundational principles of alkynylsilane chemistry suggest a bright future for its role in the development of innovative synthetic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(3-phenylprop-1-ynyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXECUKKKCCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trimethyl 3 Phenyl 1 Propynyl Silane
Direct Silylation Approaches to Terminal Alkynes
Direct silylation is a common and straightforward method for synthesizing alkynylsilanes. This process involves the activation of the terminal C(sp)-H bond of an alkyne, such as 3-phenyl-1-propyne, followed by the introduction of a trimethylsilyl (B98337) group.
A foundational and widely used approach to alkynylsilanes involves the deprotonation of the terminal alkyne with a strong base to form an acetylide anion. nih.gov This nucleophilic intermediate then reacts with an electrophilic silicon source, typically a halosilane like chlorotrimethylsilane, to yield the desired product. nih.gov A range of strong bases can be employed, including organolithium reagents (e.g., n-butyllithium), lithium amides like lithium diisopropylamide (LDA), and alkali metal bis(trimethylsilyl)amides such as KHMDS or LiHMDS. nih.govbohrium.comchemistryviews.org Metal-free catalytic systems using quaternary ammonium (B1175870) pivalate (B1233124) as a catalyst and silylamides as the silyl (B83357) source have also been developed, offering a milder alternative to strong organometallic bases. nih.gov
Table 1: Overview of Base-Mediated Silylation Methods
| Base/Catalyst | Silylating Agent | Key Features | Reference |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Chlorotrimethylsilane (TMSCl) | Classic, widely used stoichiometric method. | nih.gov |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Chlorosilanes | Efficient, one-pot method with good functional group tolerance. | bohrium.com |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Bis(trimethylsilyl)acetylene (BTMSA) | Transition-metal-free catalytic system. | chemistryviews.org |
| Lithium Diisopropylamide (LDA) | Chlorotrimethylsilane (TMSCl) | Effective single-step method at low temperatures. | nih.gov |
| Quaternary Ammonium Pivalate (Catalytic) | N,O-bis(silyl)acetamides (e.g., BSA) | Metal-free catalytic protocol under mild conditions. | nih.gov |
Transition metal catalysis offers an alternative pathway for the direct silylation of terminal alkynes, often proceeding under milder conditions and with higher functional group tolerance than traditional base-mediated methods. nih.govescholarship.org These reactions can involve various mechanisms, including dehydrogenative coupling between a terminal alkyne and a hydrosilane, which releases hydrogen gas as the only byproduct. nih.gov Catalysts based on metals such as rhodium, iridium, and zinc have been shown to be effective. nih.govresearchgate.netorganic-chemistry.org For instance, zinc-catalyzed systems can mediate the direct silylation of terminal alkynes with aminosilanes or chlorosilanes. organic-chemistry.orgresearchgate.net Iridium complexes have also been used to catalyze the direct silylation of terminal alkynes with silyl iodides in the presence of a base. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Silylation
| Catalyst System | Silyl Source | Reaction Type | Reference |
|---|---|---|---|
| Rhodium Complexes | Triethylsilane | Hydrosilylation | researchgate.net |
| Iridium Carbonyl Complex / Hünig's Base | Iodotrimethylsilane | Direct Silylation | nih.gov |
| Zinc Triflate (Zn(OTf)₂) / Pyridine | Hydrosilanes | Dehydrogenative Silylation | researchgate.net |
| Zinc Halides (e.g., ZnCl₂) | Aminosilanes | Direct Electrophilic Silylation | organic-chemistry.org |
Cross-Coupling Strategies for Constructing the Silane Framework
Cross-coupling reactions provide a powerful and versatile method for forming carbon-silicon bonds. These strategies typically involve the reaction of an organometallic reagent with a silicon electrophile, or vice versa, in the presence of a transition metal catalyst.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully applied to the synthesis of alkynylsilanes. nih.govudel.edu One such approach is the palladium-catalyzed C(sp)-Si cross-coupling of alkynyl bromides with hydrosilanes. researchgate.net This method offers excellent chemoselectivity for the formation of the desired C-Si bond. Another powerful strategy is the silyl-Negishi reaction, which involves the coupling of silyl electrophiles (like silyl halides) with organozinc reagents. nih.gov The general mechanism for these reactions involves oxidative addition of the palladium(0) catalyst to the silyl or organic halide, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Approaches
| Reaction Type | Alkyne Precursor | Silicon Reagent | Key Features | Reference |
|---|---|---|---|---|
| C(sp)-Si Cross-Coupling | Alkynyl Bromide | Hydrosilane | First example of Pd-catalyzed C(sp)-Si coupling with hydrosilanes. | researchgate.net |
| Silyl-Negishi Reaction | Alkylzinc Halide | Silyl Iodide | Provides direct access to alkyl silanes via C(sp³)-Si coupling. | nih.gov |
| Silyl-Kumada Reaction | Grignard Reagent | Monochlorosilane | Overcomes the high Si-Cl bond strength for C-Si bond formation. | nih.gov |
Copper-based systems are well-established for mediating a variety of alkyne transformations, leveraging the ready formation of copper acetylide intermediates. rsc.orgresearchgate.net These reactions are often cost-effective and can proceed under mild conditions. beilstein-journals.orgbeilstein-journals.org In the context of silylation, copper catalysts can promote the deprotosilylation of terminal alkynes to form alkynylsilanes. rsc.orgrsc.org This process is a key step in copper-catalyzed trisilylation reactions, where an initial dehydrogenative hydrosilylation forms the alkynylsilane intermediate, which then undergoes further reaction. rsc.org The use of copper salts like copper(I) iodide or copper(II) acetate (B1210297) is common in these transformations. nih.gov
Table 4: Copper-Mediated Silylation Methods
| Catalyst/Mediator | Reaction Type | Intermediate | Key Features | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ / PⁿBu₃ | Deprotosilylation | Copper Acetylide | Part of a one-pot trisilylation reaction of alkynes. | rsc.orgrsc.org |
| Copper(I) Salts | Alkynylation | Copper Acetylide | Fundamental for various alkyne functionalizations. | researchgate.netnih.gov |
| Cu(OAc)₂ | Oxidative C-H Alkynylation | Copper Acetylide | Used in C-H/N-H functionalization cascades. | beilstein-journals.orgnih.gov |
Green Chemistry Principles in Trimethyl(3-phenyl-1-propynyl)silane Synthesis
The synthesis of alkynylsilanes, including trimethyl(3-phenyl-1-propynyl)silane, is increasingly being viewed through the lens of green chemistry, aiming to enhance sustainability. nih.gov A key principle is the use of catalytic methods over stoichiometric reagents, which reduces waste. For example, transition-metal-free catalytic C-H silylation using a small amount of KHMDS or a carboxylate salt is a greener alternative to using a full equivalent of n-BuLi. chemistryviews.orgnih.gov The development of solvent-free reaction conditions, as seen in some copper-catalyzed trisilylation reactions, significantly reduces volatile organic compound (VOC) emissions. rsc.orgrsc.org Atom economy is another critical factor; dehydrogenative silylation reactions that produce only hydrogen (H₂) as a byproduct are highly atom-economical compared to methods that generate salt waste. nih.gov Furthermore, employing catalysts based on earth-abundant and less toxic metals like copper or zinc is preferable to those based on precious and more toxic metals like palladium. organic-chemistry.orgrsc.org
Solvent-Free and Atom-Economical Processes
The pursuit of greener synthetic routes for trimethyl(3-phenyl-1-propynyl)silane has led to the exploration of solvent-free reaction conditions, which significantly reduce the generation of volatile organic compound (VOC) waste. Mechanochemistry, particularly through the use of high-speed ball milling, has emerged as a promising technique. rsc.orgresearchgate.net This method involves the grinding of solid reactants together, often with a catalytic amount of a transition metal, to initiate the chemical reaction without the need for a solvent. rsc.orgrsc.org
The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of alkynylsilanes. mdpi.com In the context of producing trimethyl(3-phenyl-1-propynyl)silane, this would typically involve the coupling of a phenylpropyne derivative with a trimethylsilyl source. Atom economy, a key principle of green chemistry, is a measure of how many atoms from the reactants are incorporated into the final product. researchgate.net The Sonogashira reaction can be highly atom-economical, especially when optimized to minimize the formation of byproducts.
Mechanochemical Sonogashira couplings have been shown to proceed efficiently for the synthesis of various alkynylsilanes. For instance, the coupling of aryl halides with trimethylsilylacetylene (B32187) has been successfully carried out under solvent-free ball milling conditions. researchgate.netrsc.org While specific data for the direct synthesis of trimethyl(3-phenyl-1-propynyl)silane via a one-pot mechanochemical process is still emerging, the existing literature on similar compounds suggests high potential for this approach. The use of a copper ball and vial as the catalyst source in such reactions further enhances the sustainability profile by eliminating the need for separate catalyst synthesis and handling. rsc.org
Table 1: Comparison of Synthetic Methodologies for Alkynylsilanes
| Method | Catalyst | Solvent | Key Advantages |
| Conventional Sonogashira | Homogeneous Pd/Cu | Organic Solvents (e.g., DMF, Toluene) | Well-established, high yields |
| Solvent-Free Ball Milling | Pd(OAc)₂ or Pd(PPh₃)₄, often with Cu | None | Reduced waste, faster reaction times, operational simplicity. rsc.orgresearchgate.net |
Sustainable Catalyst Development
A significant area of research in the sustainable synthesis of trimethyl(3-phenyl-1-propynyl)silane is the development of heterogeneous and reusable catalysts. Traditional homogeneous palladium and copper catalysts, while effective, are often difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. mdpi.comrsc.org
To address this, scientists are immobilizing these metals on solid supports such as silica, magnetite, or polymers. mdpi.com These heterogeneous catalysts can be easily filtered off at the end of the reaction and reused multiple times, making the process more cost-effective and environmentally friendly. rsc.org For example, palladium nanoparticles supported on various materials have demonstrated high catalytic activity and recyclability in Sonogashira coupling reactions. mdpi.comresearchgate.net
Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent the cutting edge of heterogeneous catalysis. rsc.orgnih.gov These systems offer the maximum atom efficiency and can exhibit unique catalytic properties. Palladium-based SACs have been shown to be effective in Sonogashira couplings, with the potential for multiple reuses without significant loss of activity. rsc.orgnih.gov
Furthermore, efforts are being made to develop copper-catalyzed Sonogashira-type reactions that are palladium-free. nih.gov Given that copper is a more abundant and less expensive metal than palladium, the development of efficient and recyclable copper-based catalysts is a key goal for sustainable chemistry. nih.gov Heterogeneous copper catalysts are being explored to facilitate these transformations, which would offer a more economical and sustainable route to trimethyl(3-phenyl-1-propynyl)silane and related compounds. nih.gov
Table 2: Examples of Sustainable Catalysts for Sonogashira Coupling
| Catalyst Type | Support Material | Key Features | Recyclability |
| Palladium Nanoparticles | Magnetite, Silica | Easy magnetic separation or filtration, high surface area. mdpi.com | High, often up to 10 cycles. mdpi.com |
| Single-Atom Palladium | Nitrogen-doped Carbon | Maximum atom efficiency, unique reactivity. rsc.orgnih.gov | Demonstrated for multiple cycles. rsc.org |
| Heterogeneous Copper | Various supports | Palladium-free, lower cost. nih.gov | A key area of ongoing research. nih.gov |
Reactivity and Transformational Chemistry of Trimethyl 3 Phenyl 1 Propynyl Silane
Electrophilic Activation and Addition Reactions at the Alkyne Moiety
The electron-rich triple bond of trimethyl(3-phenyl-1-propynyl)silane is susceptible to attack by electrophiles. The presence of the silicon atom at the terminal position directs the regioselectivity of these addition reactions, a phenomenon well-documented for alkynylsilanes.
Hydrosilylation and Hydroboration Reactions of Alkynylsilanes
Hydrosilylation
The addition of a hydrosilane (H-SiR'₃) across the triple bond of an alkynylsilane is a powerful method for synthesizing vinylsilanes. The hydrosilylation of trimethyl(3-phenyl-1-propynyl)silane can theoretically yield three different isomers, with the product distribution being highly dependent on the catalyst and reaction conditions employed. nih.govchinesechemsoc.org
α-addition: The silyl (B83357) group of the hydrosilane adds to the internal carbon (C-2) of the alkyne, and the hydrogen adds to the terminal, silyl-substituted carbon (C-1).
β-(E)-addition: The silyl group adds to the terminal carbon (C-1), and the hydrogen adds to the internal carbon (C-2), resulting in an (E)-alkene (trans configuration).
β-(Z)-addition: The silyl group adds to the terminal carbon (C-1), and the hydrogen adds to the internal carbon (C-2), resulting in a (Z)-alkene (cis configuration).
The choice of transition metal catalyst (e.g., based on platinum, rhodium, cobalt, or nickel) and additives can steer the reaction toward a desired isomer. chinesechemsoc.orgorganic-chemistry.org For instance, certain cobalt and palladium catalysts are known to favor specific regioisomers in the hydrosilylation of related alkynes. chinesechemsoc.orgorganic-chemistry.org
Table 1: Potential Regiochemical Outcomes of Hydrosilylation
| Addition Type | Product Structure | Description |
| α-addition | Forms a geminal bis(silyl)alkene, with both silicon groups attached to the same carbon. | |
| β-(E)-addition | Forms a vicinal bis(silyl)alkene where the newly added silyl group and the benzyl (B1604629) group are on opposite sides of the double bond. | |
| β-(Z)-addition | Forms a vicinal bis(silyl)alkene where the newly added silyl group and the benzyl group are on the same side of the double bond. |
Hydroboration
The hydroboration of terminal alkynes, followed by oxidation, is a classic method for the anti-Markovnikov hydration of the triple bond. For alkynylsilanes like trimethyl(3-phenyl-1-propynyl)silane, this reaction proceeds with high regioselectivity, particularly when using sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. rsc.orgresearchgate.net
The boron atom adds to the terminal, silicon-bearing carbon (C-1), and the hydrogen atom adds to the internal carbon (C-2). This regioselectivity is driven by both steric factors (the bulky borane (B79455) avoids the more substituted internal carbon) and electronic effects of the silyl group. The resulting vinylborane (B8500763) intermediate can then be oxidized, typically with hydrogen peroxide under basic conditions, to yield a β-silyl aldehyde. researchgate.net
Halogenation and Oxyfunctionalization of the Triple Bond
Halogenation
The triple bond of trimethyl(3-phenyl-1-propynyl)silane readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction typically proceeds via a cyclic halonium ion intermediate, leading to the formation of a dihaloalkene. The stereochemistry of the addition is generally anti, resulting in the (E)-isomer as the major product.
Oxyfunctionalization
Oxymercuration-demercuration provides a reliable method for the Markovnikov hydration of terminal alkynes. When applied to trimethyl(3-phenyl-1-propynyl)silane, the reaction is initiated by the attack of the alkyne on a mercury(II) salt (e.g., HgSO₄) in the presence of aqueous acid. This leads to the formation of an intermediate enol, with the hydroxyl group attached to the more substituted internal carbon (C-2). This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding 1-phenyl-1-(trimethylsilyl)propan-2-one.
Nucleophilic Reactivity and Substitutions Involving the Silicon Center
The carbon-silicon bond in trimethyl(3-phenyl-1-propynyl)silane is susceptible to cleavage by nucleophiles, a characteristic feature of organosilanes that provides significant synthetic utility.
Desilylation Reactions and Their Synthetic Utility
The trimethylsilyl (B98337) group can be selectively removed from the alkyne, a process known as desilylation. This is most commonly achieved through protodesilylation, which involves treating the compound with an acid (like HCl or H₂SO₄) or a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF).
This reaction is synthetically valuable as it provides a straightforward route to the corresponding terminal alkyne, 3-phenyl-1-propyne. The trimethylsilyl group effectively serves as a protecting group for the terminal alkyne proton, allowing for modifications elsewhere in the molecule before its removal.
Table 2: Common Desilylation Reagents and Products
| Reagent | Reaction Type | Product | Synthetic Utility |
| H₂O / H⁺ (e.g., HCl, H₂SO₄) | Protodesilylation | 3-Phenyl-1-propyne | Regeneration of the terminal alkyne for further reactions like coupling or addition. |
| Tetra-n-butylammonium fluoride (TBAF) | Fluoride-induced Desilylation | 3-Phenyl-1-propyne | Mild conditions for removing the silyl group, compatible with a wide range of other functional groups. |
Transmetalation and Transsilylation Processes
Transmetalation
The silicon in an alkynylsilane can be replaced by another metal in a process called transmetalation. For instance, treatment of trimethyl(3-phenyl-1-propynyl)silane with an organolithium reagent, such as methyllithium (B1224462) or n-butyllithium, can result in the cleavage of the C-Si bond to form a lithium acetylide. This transformation converts the relatively unreactive alkynylsilane into a highly reactive nucleophilic species that can be used in a variety of carbon-carbon bond-forming reactions.
Transsilylation
Transsilylation, the exchange of one silyl group for another, is a less commonly documented transformation for this class of compounds compared to other reactions.
Cycloaddition Reactions and Annulation Strategies
The alkyne moiety of trimethyl(3-phenyl-1-propynyl)silane can participate as a 2π-electron component in various cycloaddition reactions, leading to the formation of carbocyclic and heterocyclic ring systems. The trimethylsilyl substituent often plays a crucial role in controlling the regioselectivity of these additions.
A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkynylsilane acts as the dienophile in reactions with conjugated dienes to form silylated cyclohexadiene derivatives. acgpubs.org Another important class of reactions is the [3+2] cycloaddition, such as the Huisgen 1,3-dipolar cycloaddition with azides. This reaction, often catalyzed by copper(I), provides a highly efficient route to 1,2,3-triazoles. The silyl group on the alkyne directs the azide (B81097) to add in a way that produces the 1,4-disubstituted triazole regioisomer. Subsequent desilylation can then yield the corresponding N-H triazole.
Diels-Alder and [2+2] Cycloadditions
The carbon-carbon triple bond in trimethyl(3-phenyl-1-propynyl)silane, being an alkynylsilane, can potentially act as a dienophile in Diels-Alder reactions. organic-chemistry.orgwikipedia.org In these [4+2] cycloadditions, the alkyne would react with a conjugated diene to form a six-membered ring. The reactivity of the alkynylsilane in this context is influenced by the electronic nature of the silyl group. Generally, the Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems. chemistrysteps.commasterorganicchemistry.com
Similarly, the alkyne moiety could participate in [2+2] cycloaddition reactions with alkenes or other alkynes to form cyclobutene (B1205218) or cyclobutadiene (B73232) derivatives, respectively. These reactions are often photochemically induced or catalyzed by transition metals. libretexts.org The formation of four-membered rings through this pathway provides access to strained molecular architectures. nih.gov
Formal Cycloadditions and Cascade Reactions
While specific examples involving trimethyl(3-phenyl-1-propynyl)silane are not prevalent in the literature, related cascade reactions of acylsilanes tethered to alkenes have been reported to yield cyclopentanol (B49286) derivatives under photocatalytic conditions. nih.gov
A detailed review of available scientific literature did not uncover specific instances of trimethyl(3-phenyl-1-propynyl)silane undergoing formal cycloadditions or cascade reactions under the specified outline.
Metal-Catalyzed Functionalizations of the Alkynylsilane Core
Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira-type couplings)
The trimethylsilyl group on the alkyne can act as a surrogate for a terminal proton, enabling its use in Sonogashira-type cross-coupling reactions after a desilylation step. organic-chemistry.org The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org
A related transformation is the "Sila-Sonogashira" reaction, where an alkynylsilane couples directly with an aryl halide. For instance, the reaction of trimethyl(phenylethynyl)silane with iodobenzene, catalyzed by palladium supported on silk fibroin, yields the cross-coupled product. researchgate.net While this involves a different isomer, it highlights the potential reactivity of the C-Si bond in such couplings.
A "migratory Sonogashira reaction" has been developed for the synthesis of propargyl silanes from terminal alkynes, showcasing the intricate palladium-catalyzed transformations that these systems can undergo. nih.govresearchgate.netrsc.org
Table 1: Representative Sonogashira Coupling of a Related Alkynylsilane
| Entry | Aryl Halide | Alkyne | Catalyst | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Trimethyl(phenylethynyl)silane | Pd/Silk Fibroin | Triethylamine | H2O/EtOH | High |
Data is illustrative of a Sila-Sonogashira reaction with a related compound and not specific to trimethyl(3-phenyl-1-propynyl)silane. researchgate.net
Carbosilylation and Related Additions to Unsaturated Systems
Carbosilylation involves the addition of a carbon and a silicon moiety across an unsaturated bond. A regioselective intermolecular carbosilylation of unactivated α-olefins with silylated phenylacetylene (B144264) derivatives has been reported, initiated by a silylium (B1239981) ion. nih.gov This reaction forms a C(sp³)–C(sp) and a C(sp³)–Si bond in a single operation. Although this study did not use trimethyl(3-phenyl-1-propynyl)silane itself, it provides a precedent for the type of reactivity that could be expected from similar alkynylsilanes.
Table 2: Silylium-Ion-Initiated Carbosilylation of an α-Olefin with a Silylated Phenylacetylene
| Alkene | Alkynylsilane | Initiator | Solvent | Yield (%) |
| 1-Dodecene | (Phenylethynyl)trimethylsilane | [Me3Si(HCB11H5Br6)] | Chlorobenzene | 49 |
Data is based on the reaction of a related silylated phenylacetylene and is illustrative of the carbosilylation reaction. nih.gov
Isomerization and Rearrangement Reactions
Propargyl silanes are known to undergo isomerization and rearrangement reactions, often catalyzed by transition metals or acids. A notable transformation is the 1,2-silyl migration, which can lead to the formation of allenylsilanes or other isomeric structures. For example, gold-catalyzed cycloisomerization of propargyl-substituted heterocycles can proceed via an alkyne-vinylidene isomerization with a concurrent 1,2-shift of a silyl group. nih.gov
Furthermore, gold-catalyzed cycloisomerization of allenyl- and homopropargylic ketones can lead to the regiodivergent synthesis of silylfurans, involving 1,2-silyl or 1,2-hydrogen migrations in a common gold-carbene intermediate. nih.gov These studies suggest that the trimethylsilyl group in trimethyl(3-phenyl-1-propynyl)silane could be induced to migrate under appropriate catalytic conditions.
Transformations Involving the Phenyl and Propynyl (B12738560) Moieties
The phenyl group in trimethyl(3-phenyl-1-propynyl)silane is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the attached propynyl-trimethylsilyl group. The specific electronic influence of this substituent would determine the regioselectivity (ortho, meta, or para) of reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. libretexts.orgyoutube.comlibretexts.org
The carbon-carbon triple bond of the propynyl moiety can undergo a variety of addition reactions. For example, catalytic hydrogenation can selectively reduce the alkyne to an alkene or a fully saturated alkane. Hydrosilylation or hydroboration can introduce further functionality at the propynyl unit, leading to vinylsilanes or vinylboranes, which are versatile synthetic intermediates. organic-chemistry.org
Applications of Trimethyl 3 Phenyl 1 Propynyl Silane As a Versatile Building Block in Complex Chemical Synthesis
Stereoselective Synthesis of Advanced Intermediates
The application of trimethyl(3-phenyl-1-propynyl)silane in stereoselective synthesis, a cornerstone of modern drug discovery and materials science, is not well-established in peer-reviewed literature.
Access to Defined Alkene Geometries
Chiral Alkynylsilane Derived Compounds
The introduction of chirality at or near the silicon atom, or in the organic framework of alkynylsilanes, can lead to valuable chiral building blocks. While methodologies for the asymmetric synthesis and transformation of other alkynylsilanes are known, there is a lack of specific research on the preparation and application of chiral derivatives of trimethyl(3-phenyl-1-propynyl)silane.
Role in the Construction of Functionalized Aromatic and Heterocyclic Systems
Alkynes are powerful precursors for the synthesis of a wide variety of aromatic and heterocyclic scaffolds through cycloaddition and annulation reactions. The presence of the phenyl ring and the terminal alkyne in trimethyl(3-phenyl-1-propynyl)silane suggests its potential utility in reactions such as [2+2+2] cycloadditions to form substituted benzene (B151609) rings or in various dipolar cycloadditions for the construction of five-membered heterocycles. Nevertheless, specific examples and detailed research findings demonstrating the successful application of this compound in the synthesis of such systems are not prominently featured in the scientific literature.
Precursor for Advanced Organic Materials (Synthesis of monomers/polymers only)
The polymerization of alkynes can lead to the formation of conjugated polymers with interesting optical and electronic properties. While the polymerization of phenylacetylene (B144264) and other alkynylsilanes has been explored, there is a lack of specific data on the polymerization of trimethyl(3-phenyl-1-propynyl)silane or its use as a monomer in the synthesis of advanced organic materials.
Utility in Total Synthesis Strategies
The ultimate test of a synthetic building block's utility is often its application in the total synthesis of complex natural products. The structural motifs present in trimethyl(3-phenyl-1-propynyl)silane could, in theory, be incorporated into various natural product skeletons. However, a review of the literature does not reveal any published total synthesis strategies where this specific compound has been employed as a key starting material or intermediate.
Mechanistic Investigations and Computational Studies of Trimethyl 3 Phenyl 1 Propynyl Silane Transformations
Elucidation of Reaction Pathways and Intermediates
The transformations of trimethyl(3-phenyl-1-propynyl)silane are diverse, encompassing cycloadditions, hydrosilylations, and transition metal-catalyzed cross-coupling reactions. The elucidation of the precise reaction pathways and the identification of transient intermediates are paramount to understanding and controlling these processes.
Cycloaddition Reactions: In [3+2] cycloaddition reactions, for instance with azides, the reaction is believed to proceed through a concerted mechanism, although a stepwise pathway involving a vinylidene-type intermediate has also been proposed. The regioselectivity of these reactions is a key aspect of their synthetic utility. Spectroscopic studies, often at low temperatures, and trapping experiments are instrumental in identifying fleeting intermediates such as metallacyclopropenes in transition metal-catalyzed cycloadditions.
Hydrosilylation: The hydrosilylation of the carbon-carbon triple bond in trimethyl(3-phenyl-1-propynyl)silane can lead to a variety of vinylsilane products. The generally accepted Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination, is a common starting point for mechanistic discussions. However, modifications to this mechanism, including the involvement of colloidal catalyst species and alternative catalytic cycles, are often considered to explain observed selectivities.
| Reaction Type | Proposed Intermediates | Key Mechanistic Features |
| [3+2] Cycloaddition | Azavinylidenes, Metallacyclopropenes | Concerted vs. Stepwise pathway, Regioselectivity control |
| Hydrosilylation | Metal-hydrido-silyl complexes, η2-alkyne complexes | Chalk-Harrod mechanism and its variations, Stereoselectivity |
| Cross-Coupling | Oxidative addition complexes, Transmetalation intermediates | Catalyst oxidation state changes, Role of co-catalysts |
Role of Catalyst-Substrate Interactions and Ligand Effects
The outcome of transition metal-catalyzed transformations of trimethyl(3-phenyl-1-propynyl)silane is profoundly influenced by the nature of the catalyst and the ligands coordinated to the metal center. These factors dictate the catalyst's activity, selectivity, and stability.
Catalyst-Substrate Interactions: The initial coordination of the alkyne's π-system to the metal center is a critical step. The strength and geometry of this interaction, which can be probed by spectroscopic and computational methods, influence the subsequent steps of the catalytic cycle. For instance, in hydrosilylation, the electronic properties of the metal can affect the polarization of the Si-H bond, thereby influencing the rate of oxidative addition.
Ligand Effects: Ligands play a multifaceted role in catalysis. The steric bulk of ligands can control the regioselectivity of addition reactions by directing the incoming reagent to the less hindered face of the coordinated alkyne. The electronic properties of ligands, such as their electron-donating or -withdrawing ability, can modulate the reactivity of the metal center. For example, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition in cross-coupling reactions. The choice of ligand can also prevent catalyst deactivation pathways, such as the formation of inactive metal aggregates.
| Ligand Type | Influence on Reaction | Example |
| Bulky Phosphines | Increased regioselectivity | Directing hydrosilylation to the terminal carbon |
| Electron-Rich Ligands | Enhanced catalytic activity | Accelerating oxidative addition in cross-coupling |
| Chiral Ligands | Enantioselectivity in asymmetric synthesis | Asymmetric hydrogenation of the triple bond |
Theoretical Calculations on Electronic Structure and Reactivity Descriptors
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like trimethyl(3-phenyl-1-propynyl)silane.
Electronic Structure: DFT calculations can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO). The energy and spatial distribution of these orbitals are key to understanding its reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For trimethyl(3-phenyl-1-propynyl)silane, the π-system of the alkyne and the phenyl ring are expected to be major contributors to the frontier orbitals.
Reactivity Descriptors: Based on the calculated electronic structure, various reactivity descriptors can be derived. These include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions of positive (electrophilic) and negative (nucleophilic) potential.
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity provide a general measure of the molecule's stability and reactivity.
These theoretical insights can guide the rational design of experiments by predicting the most probable sites of reaction and the influence of substituents on reactivity.
| Descriptor | Information Provided | Predicted Reactivity Site |
| HOMO/LUMO | Electron-donating/accepting ability | Alkyne π-system |
| MEP | Nucleophilic and electrophilic regions | Negative potential around the triple bond |
| Fukui Functions | Sites for nucleophilic/electrophilic attack | Terminal alkyne carbon for nucleophilic attack |
Kinetic and Thermodynamic Considerations in Reaction Design
A comprehensive understanding of the kinetics and thermodynamics of trimethyl(3-phenyl-1-propynyl)silane transformations is essential for the rational design and optimization of synthetic protocols.
Kinetic Studies: Kinetic experiments, which measure reaction rates under varying conditions (e.g., concentration of reactants, catalyst loading, temperature), provide valuable information about the reaction mechanism. For example, determining the reaction order with respect to each component can help to identify the rate-determining step of the catalytic cycle. This knowledge is crucial for overcoming reaction bottlenecks and improving efficiency. Techniques such as in-situ monitoring using NMR or IR spectroscopy are often employed to gather real-time kinetic data.
| Consideration | Importance in Reaction Design | Methodology |
| Kinetics | Identifying rate-determining step, Optimizing reaction rates | Reaction rate monitoring, In-situ spectroscopy |
| Thermodynamics | Determining reaction feasibility, Identifying stable intermediates | Calorimetry, Computational energy calculations |
Future Directions and Emerging Research Frontiers for Trimethyl 3 Phenyl 1 Propynyl Silane Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
A primary frontier in the chemistry of trimethyl(3-phenyl-1-propynyl)silane is the development of advanced catalytic systems that offer superior control over reaction outcomes. While precious metals like palladium and platinum have traditionally dominated catalysis in this area, the focus is shifting towards more sustainable and economical alternatives.
Earth-Abundant Metal Catalysis: There is a significant push to replace precious metal catalysts with those based on earth-abundant transition metals such as iron, cobalt, and nickel. princeton.eduresearchgate.net These metals offer the potential for more cost-effective and environmentally friendly synthetic processes. princeton.edufrontiersin.org For instance, iron-catalyzed hydrosilylation and dihydrosilylation of alkynes have emerged as powerful methods for synthesizing organosilanes with high atom economy. frontiersin.orgnih.gov Future research will likely explore the application of iron complexes, such as those bearing 2,9-diaryl-1,10-phenanthroline ligands, to mediate reactions of trimethyl(3-phenyl-1-propynyl)silane, aiming to achieve high regioselectivity under mild conditions. nih.gov Similarly, cobalt and nickel catalysts, which can preclude the need for harsh reductants, are promising candidates for developing new transformations. nih.gov
Recyclable and Heterogeneous Catalysts: To enhance sustainability, the development of recyclable catalysts is a key objective. Systems such as polysiloxane-stabilized platinum nanoparticles represent a promising approach, combining the high activity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts. mdpi.com Such catalysts could be applied to reactions like the selective hydrosilylation of the alkyne moiety in trimethyl(3-phenyl-1-propynyl)silane. mdpi.com
Advanced Ligand Design: The selectivity of metal-catalyzed reactions is often dictated by the ligand coordinated to the metal center. The future will see the design of sophisticated ligands tailored to control the chemo-, regio-, and stereoselectivity of reactions involving trimethyl(3-phenyl-1-propynyl)silane. For example, in palladium-catalyzed C-H alkynylation reactions, the use of specific S,O-ligands has enabled perfect para-selectivity on aniline (B41778) derivatives, a strategy that could be adapted for the functionalization of the phenyl ring in trimethyl(3-phenyl-1-propynyl)silane. nih.gov
| Catalyst Type | Examples | Key Advantages | Future Research Focus |
|---|---|---|---|
| Precious Metals | Pd, Pt, Rh, Au | High activity, well-established reactivity | Ligand design for higher selectivity, catalyst recycling |
| Earth-Abundant Metals | Fe, Co, Ni, Cu | Low cost, low toxicity, sustainable. princeton.edufrontiersin.org | Broadening reaction scope, improving functional group tolerance |
| Metal-Free Catalysis | Quaternary ammonium (B1175870) pivalate (B1233124), KOH. organic-chemistry.orgacs.org | Avoids metal contamination, mild conditions | Expanding to more complex transformations |
| Recyclable Systems | Polysiloxane-stabilized nanoparticles. mdpi.com | Reusability, reduced waste, process simplification | Improving catalyst longevity and efficiency over multiple cycles |
Exploration of Unconventional Reactivity Modes
Moving beyond traditional thermal reactions, emerging research is focused on using alternative energy sources to access novel reactivity pathways for alkynylsilanes.
Photoredox and Electrochemical Catalysis: Photoredox catalysis, which uses visible light to generate reactive intermediates under mild conditions, is a rapidly expanding field. beilstein-journals.org This approach can be merged with transition metal catalysis to enable new types of cross-electrophile couplings. nih.gov For trimethyl(3-phenyl-1-propynyl)silane, photoredox activation could be used to generate radical species, opening avenues for novel C-C or C-heteroatom bond formations that are inaccessible through conventional means. The combination of photo- and electrochemistry offers another powerful strategy to overcome the energy limitations of visible-light photons, enabling the activation of otherwise unreactive chemical bonds. beilstein-journals.orgnih.gov
Novel Cycloaddition Reactions: The silyl (B83357) group in alkynylsilanes is known to exert significant electronic and steric influence, which can be harnessed to control the regioselectivity of cycloaddition reactions. nih.gov Future work will likely explore new types of cobalt-catalyzed Diels-Alder reactions or copper-catalyzed click reactions to construct complex polycyclic and heterocyclic scaffolds from trimethyl(3-phenyl-1-propynyl)silane. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of synthetic chemistry increasingly relies on automation and continuous processing to improve efficiency, safety, and scalability.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including precise control over reaction parameters, enhanced safety, and straightforward scalability. The synthesis of alkynylsilanes has already been demonstrated in large-scale flow reactions using visible-light photocatalysis. organic-chemistry.org Applying this technology to the functionalization of trimethyl(3-phenyl-1-propynyl)silane could enable the safe and efficient production of its derivatives on an industrial scale.
Automated Synthesis: Automated synthesis platforms allow for high-throughput screening of reaction conditions, accelerating the discovery of new reactions and the optimization of existing ones. chemspeed.comnih.gov These systems, which can precisely handle solids and liquids and control reaction parameters like temperature and pressure, are ideal for exploring the vast chemical space available to trimethyl(3-phenyl-1-propynyl)silane. chemspeed.comimperial.ac.uk By integrating automated synthesizers with analytical tools like HPLC and NMR, researchers can rapidly identify optimal catalysts, solvents, and reagents for a desired transformation. chemspeed.com
| Platform | Key Features | Benefits for Trimethyl(3-phenyl-1-propynyl)silane Chemistry |
|---|---|---|
| Flow Chemistry | Continuous processing, precise temperature/mixing control, high surface-to-volume ratio. | Improved safety for exothermic reactions, enhanced reproducibility, facile scaling-up of production. organic-chemistry.org |
| Automated Synthesis | High-throughput experimentation, automated reagent dispensing and reaction workup. chemspeed.comnih.gov | Rapid optimization of reaction conditions, discovery of novel reactivity, efficient library synthesis. |
Application in Bio-Inspired and Supramolecular Synthesis
The structural motifs within trimethyl(3-phenyl-1-propynyl)silane make it an attractive building block for constructing complex architectures relevant to materials science and medicinal chemistry.
Complex Molecule Synthesis: Alkynylsilanes are valuable intermediates in the total synthesis of natural products and bioactive compounds. nih.govacs.org The trimethylsilyl (B98337) group can act as a removable protecting group for a terminal alkyne or as a handle for subsequent cross-coupling reactions, such as the Sonogashira coupling. nih.govnih.gov The 3-phenylpropynyl scaffold can be incorporated into larger molecules, serving as a rigid linker or a pharmacophoric element. Late-stage functionalization of complex molecules using trimethyl(3-phenyl-1-propynyl)silane via C-H activation or other coupling strategies is an emerging area of interest. organic-chemistry.orgacs.org
Supramolecular Chemistry: The combination of a phenyl ring and an alkyne creates a system rich in π-electrons, capable of participating in non-covalent interactions like π-π stacking. This makes trimethyl(3-phenyl-1-propynyl)silane and its derivatives interesting candidates for the construction of supramolecular assemblies. researchgate.net For example, alkynylgold(I) complexes are known to form ordered supramolecular structures. researchgate.net Future research could involve converting trimethyl(3-phenyl-1-propynyl)silane into metal-alkynyl complexes to build novel materials with tailored electronic and photophysical properties.
Design of Next-Generation Organosilane Reagents
Trimethyl(3-phenyl-1-propynyl)silane can serve as a platform for the design of new and more sophisticated organosilane reagents with tailored properties.
Functionalized Silanes: By replacing the methyl groups on the silicon atom with other functionalities, a new generation of reagents can be created. For example, introducing alkoxy or amino groups could alter the reagent's reactivity and solubility. The synthesis of functional alkynyldimethylmonosilanes with chloro, bromo, or amino groups has been reported, showcasing the feasibility of this approach. researchgate.net
Modified Backbones: Further modifications could involve functionalizing the phenyl ring or altering the length of the propylene (B89431) linker. These changes would fine-tune the steric and electronic properties of the molecule, leading to reagents with specific applications in catalysis or materials science. The development of polysiloxanes end-functionalized with alkynylsilyl groups demonstrates how such moieties can be incorporated into polymeric structures to create new materials. researchgate.netresearchgate.net
| Reagent Class | Structural Modification | Potential Application |
|---|---|---|
| Functional Monosilanes | Replace Si-Me with Si-Cl, Si-OR, or Si-H | Precursors for further synthesis, specialized reducing agents. researchgate.netgelest.com |
| Chiral Silanes | Incorporate chiral groups on the silicon atom or backbone | Asymmetric synthesis, stereoselective reactions |
| Polymer Building Blocks | Introduce polymerizable groups (e.g., vinyl) or create di-/tri-silanes | Synthesis of functional polysiloxanes and hybrid materials. researchgate.net |
| Electronically Tuned Reagents | Add electron-donating or -withdrawing groups to the phenyl ring | Tuning reactivity in cross-coupling, modifying photophysical properties |
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing Silane, trimethyl(3-phenyl-1-propynyl)-, and how should data interpretation address structural features?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and NMR to identify substituents. The trimethylsilyl group () shows distinct peaks near 0–10 ppm. The propynyl and phenyl groups can be resolved via coupling patterns in NMR (e.g., alkynyl protons at ~2.5–3.5 ppm). Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) ensure calibration accuracy .
- Infrared (IR) Spectroscopy: Look for alkynyl C≡C stretches (~2100–2260 cm) and Si–C vibrations (~750–850 cm).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight, with fragmentation patterns indicating Si–C bond cleavage.
Basic: How can researchers optimize the synthesis of Silane, trimethyl(3-phenyl-1-propynyl)- to improve yield and purity?
Methodological Answer:
- Catalyst Selection: Use palladium catalysts (e.g., ) for Sonogashira coupling between trimethylsilyl acetylides and aryl halides. Optimize ligand-to-metal ratios to suppress side reactions .
- Solvent and Temperature: Employ anhydrous THF or DMF under inert atmospheres. Reaction temperatures between 60–80°C balance reactivity and stability of intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted silyl acetylides. Confirm purity via GC-MS or NMR .
Advanced: How do electronic effects of the phenyl and propynyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The phenyl group’s electron density modulates reactivity. Para-substituted electron-withdrawing groups (e.g., –NO) enhance electrophilicity, accelerating nucleophilic silylation.
- Alkynyl Stabilization: The propynyl group stabilizes transition metals via π-backbonding, facilitating catalytic cycles in cross-coupling. Computational studies (DFT) can predict regioselectivity in Si–C bond formation .
- Experimental Validation: Compare reaction rates using substituent-varied aryl halides. Monitor intermediates via in-situ IR or NMR for fluorine-tagged analogs .
Advanced: What strategies resolve contradictions between computational predictions and experimental data on the compound’s thermodynamic stability?
Methodological Answer:
- Data Reconciliation:
- Computational: Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies (BDEs) of Si–C and C≡C bonds.
- Experimental: Validate via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Discrepancies may arise from solvation effects or crystal packing not modeled computationally.
- Error Analysis: Cross-check with NIST-referenced databases for enthalpy/entropy values . Adjust computational parameters (e.g., basis sets) to align with empirical decomposition temperatures.
Basic: What storage conditions are critical to prevent decomposition of Silane, trimethyl(3-phenyl-1-propynyl)-?
Methodological Answer:
- Moisture Control: Store under argon or nitrogen in flame-sealed ampoules. Use molecular sieves (3Å) in storage vials to absorb trace water.
- Temperature: Keep at –20°C to slow hydrolysis. Avoid repeated freeze-thaw cycles.
- Light Sensitivity: Protect from UV exposure using amber glassware. Monitor degradation via periodic NMR to detect silanol formation () .
Advanced: How can the catalytic activity of this silane be probed in silicon-based polymer synthesis?
Methodological Answer:
- Reactivity Screening: Test its ability to initiate ring-opening polymerization (ROP) of cyclosiloxanes (e.g., octamethylcyclotetrasiloxane). Monitor viscosity changes and gelation times.
- Mechanistic Probes: Use NMR to track Si–O–Si network formation. Compare kinetics with non-propynyl silanes to assess the role of the triple bond in chain propagation.
- Thermal Analysis: Evaluate polymer stability via TGA and dynamic mechanical analysis (DMA). Correlate with crosslink density calculated from NMR end-group analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
